N-methyl-2,1,3-benzothiadiazol-4-amine
Description
N-methyl-2,1,3-benzothiadiazol-4-amine is a heterocyclic compound featuring a benzothiadiazole core substituted with an amino group at the 4-position and a methyl group on the nitrogen atom. The benzothiadiazole scaffold consists of a benzene ring fused to a 1,2,3-thiadiazole moiety, which confers unique electronic properties due to the electron-deficient nature of the thiadiazole ring . The N-methylation of the amine group enhances lipophilicity and may influence intermolecular interactions, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
N-methyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C7H7N3S/c1-8-5-3-2-4-6-7(5)10-11-9-6/h2-4,8H,1H3 |
InChI Key |
CRBPZRGRXLUUFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,1,3-benzothiadiazol-4-amine typically involves the reaction of 2-aminothiophenol with methylating agents under controlled conditions. One common method is the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiadiazoles
Scientific Research Applications
N-methyl-2,1,3-benzothiadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Mechanism of Action
The mechanism of action of N-methyl-2,1,3-benzothiadiazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In electronic applications, the compound’s electron-withdrawing properties enhance the performance of devices like OLEDs and solar cells .
Comparison with Similar Compounds
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride)
- Structure : Shares the benzothiadiazol-4-amine backbone but includes a 5-chloro substituent and an imidazoline ring at the 4-position .
- Pharmacology : Clinically used as a centrally acting α2-adrenergic agonist for treating muscle spasticity. The imidazoline moiety is critical for receptor binding, while the chlorine atom enhances metabolic stability .
- Spectroscopy : FTIR and Raman studies reveal distinct vibrational modes for the imidazoline and benzothiadiazole groups, differing from N-methyl-2,1,3-benzothiadiazol-4-amine’s simpler vibrational profile .
4-Amino-5-chloro-2,1,3-benzothiadiazole
5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride
- Structure : Includes an ethylthio group at the 5-position, enhancing hydrophobicity compared to the methylated analog.
- Synthesis : Isolated as a process impurity in Tizanidine production, highlighting the sensitivity of substituent effects on biological activity .
Coordination Chemistry and Photophysics
This compound’s phosphinated derivatives, such as (Ph₂P)₂N-btd, exhibit bidentate coordination via phosphorus atoms, forming luminescent complexes with Cu(I) and Zn(II). In contrast, H2L (N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine) acts as an anionic ligand with bridging capabilities through nitrogen atoms. The N-methyl group in the parent compound reduces acidity, limiting its utility in forming anionic complexes compared to H2L .
Table 1: Comparison of Coordination Properties
| Compound | Coordination Mode | Metals Bound | Luminescence | Reference |
|---|---|---|---|---|
| (Ph₂P)₂N-btd | Bidentate (P,P) | Cu(I), Zn(II) | Yes | |
| H2L | Bridging (N,N) | Cu(I), Zn(II) | Moderate | |
| This compound | Monodentate (N) | Not reported | No | — |
Heterocyclic Analogs
Benzoxadiazole Derivatives
- N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine : Replacing sulfur with oxygen increases electron deficiency, altering UV-Vis absorption maxima. The nitro group enhances electrophilicity, making it useful in fluorescence quenching studies .
- 2,1,3-Benzoxadiazol-4-amine,7-nitro-N-[2-(2-pyridinyldithio)ethyl] : The dithioethylpyridine group enables disulfide bond formation, relevant in bioconjugation .
Benzimidazole Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-2,1,3-benzothiadiazol-4-amine, and how can reaction conditions be optimized for purity?
- Answer : The synthesis typically involves nitration of 2,1,3-benzothiadiazole followed by methylation. For nitration, a mixture of concentrated nitric and sulfuric acids under controlled temperatures (~0–5°C) is used to introduce a nitro group at the 7-position . Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Optimization includes monitoring reaction progress via TLC/HPLC and quenching side reactions (e.g., over-nitration) by adjusting stoichiometry and temperature gradients .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm methyl group integration (δ ~3.0–3.5 ppm for N–CH₃) and aromatic proton environments .
- IR Spectroscopy : Identification of N–H stretches (~3300 cm⁻¹) and benzothiadiazole ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and verifying planarity of the benzothiadiazole core .
Q. What are the common reactivity patterns of this compound in substitution and redox reactions?
- Answer : The amine group at the 4-position undergoes nucleophilic substitution with halides or thiols under basic conditions. The benzothiadiazole ring is redox-active: oxidation with KMnO₄ yields nitro derivatives, while catalytic hydrogenation reduces the ring system. Methylation at other positions is sterically hindered, favoring selectivity at the amine .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient benzothiadiazole ring directs substitutions to the para position relative to the methylamine group. Solvent effects are incorporated via PCM models to simulate reaction environments .
Q. What strategies resolve contradictions in spectroscopic data during polymorph identification?
- Answer : Conflicting NMR/IR data may arise from polymorphism or solvate formation. Strategies include:
- Variable-temperature XRD : To distinguish between true polymorphs and solvent-included structures .
- Solid-state NMR : Resolves dynamic disorder in the methyl group or ring stacking .
- Thermogravimetric analysis (TGA) : Detects solvent loss in solvates, which may mimic polymorphism .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Answer : Methylation at the 4-position enhances lipophilicity, improving membrane permeability. However, steric bulk reduces binding affinity to targets like bacterial enzymes (e.g., penicillin-binding proteins). SAR studies show that electron-withdrawing substituents (e.g., Cl at the 5-position) increase antimicrobial potency by stabilizing charge-transfer interactions .
Q. What experimental and computational approaches validate the role of this compound in supramolecular assemblies?
- Answer :
- Single-crystal XRD : Reveals hydrogen-bonding networks (N–H⋯N/S) and π-π stacking distances .
- Molecular docking : Predicts interactions with host molecules (e.g., cyclodextrins) using AutoDock Vina, with binding energies validated by isothermal titration calorimetry (ITC) .
Methodological Notes
- Data Interpretation : Conflicting HPLC retention times may indicate isomerization; use chiral columns or CD spectroscopy for resolution .
- Safety Protocols : Handle nitration reagents (HNO₃/H₂SO₄) in fume hoods with cryogenic cooling to avoid exothermic runaway reactions .
- Software Tools : SHELX for crystallography , Gaussian for DFT , and PyMOL for docking visualizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
